![molecular formula C24H37NaO7 B563426 Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate CAS No. 159225-12-4](/img/structure/B563426.png)
Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate, also known as this compound, is a useful research compound. Its molecular formula is C24H37NaO7 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Homopravastatin Sodium Salt primarily targets the enzyme known as 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a type of lipid that is essential for various biological functions but can lead to health problems when present in excess .
Mode of Action
Homopravastatin Sodium Salt acts as a competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol . This results in a decrease in cholesterol production within the body .
Biochemical Pathways
The primary biochemical pathway affected by Homopravastatin Sodium Salt is the mevalonate pathway, which leads to the production of cholesterol . By inhibiting HMG-CoA reductase, Homopravastatin Sodium Salt disrupts this pathway, leading to a reduction in the levels of cholesterol and other downstream products .
Pharmacokinetics
The pharmacokinetics of Homopravastatin Sodium Salt involve several key processes: absorption, distribution, metabolism, and excretion (ADME) . The oral bioavailability of Homopravastatin Sodium Salt is low due to incomplete absorption and a first-pass effect . The drug is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter . The intact drug and its metabolites are cleared through both hepatic and renal routes, and tubular secretion is a predominant mechanism in renal excretion .
Result of Action
The molecular and cellular effects of Homopravastatin Sodium Salt’s action primarily involve a reduction in cholesterol levels within the body . By inhibiting the activity of HMG-CoA reductase, Homopravastatin Sodium Salt reduces the production of cholesterol, leading to lower levels of this lipid in the bloodstream . This can help to prevent the formation of cholesterol-rich plaques in the arteries, a condition known as atherosclerosis .
Action Environment
The action, efficacy, and stability of Homopravastatin Sodium Salt can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the drug . Additionally, factors such as diet, lifestyle, and the presence of other medications can also influence the pharmacokinetics and pharmacodynamics of Homopravastatin Sodium Salt .
Propriétés
Numéro CAS |
159225-12-4 |
|---|---|
Formule moléculaire |
C24H37NaO7 |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C24H38O7.Na/c1-4-5-15(3)24(30)31-21-12-18(26)10-16-7-6-14(2)20(23(16)21)9-8-17(25)11-19(27)13-22(28)29;/h6-7,10,14-15,17-21,23,25-27H,4-5,8-9,11-13H2,1-3H3,(H,28,29);/q;+1/p-1/t14-,15-,17+,18+,19+,20-,21-,23-;/m0./s1 |
Clé InChI |
MQJUBTPBWHIMPQ-DANXZURKSA-M |
SMILES |
CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
SMILES isomérique |
CCC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] |
SMILES canonique |
CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
Synonymes |
(βR,δR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-2-methyl-8-[[(2S)-2-methyl-1-oxopentyl]oxy]-1-naphthaleneheptanoic Acid Sodium Salt; (βR,γR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-2-methyl-8-[[(2S)-2-methyl-1-oxopenty |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


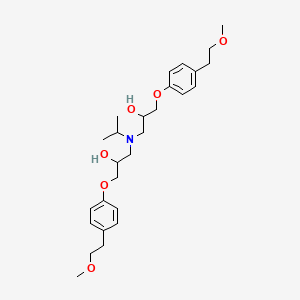
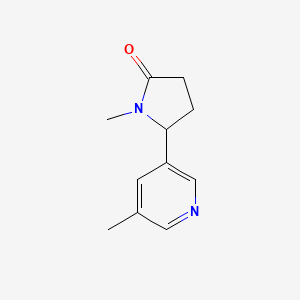

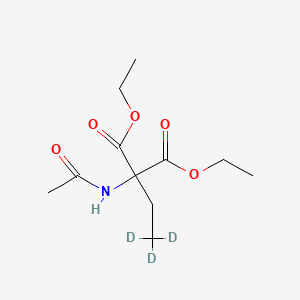
![(R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B563352.png)
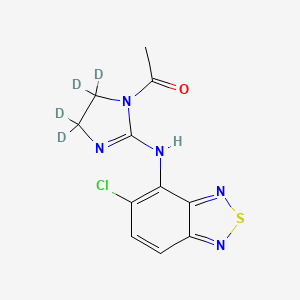
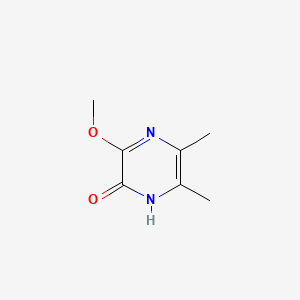
![(4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-4,7,8-trimethyl-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid](/img/structure/B563355.png)
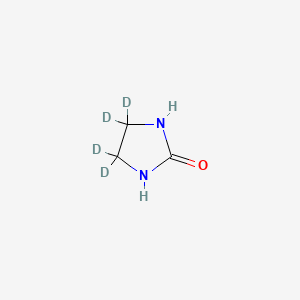
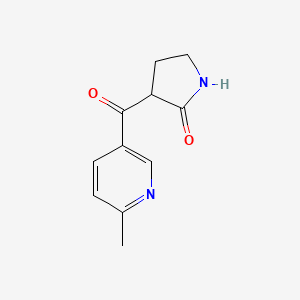
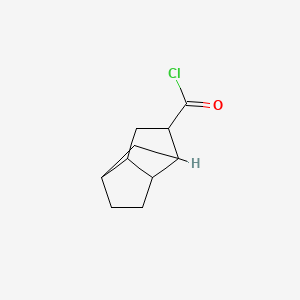
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2](/img/structure/B563364.png)
![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2](/img/structure/B563365.png)
![N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol](/img/structure/B563366.png)
